
Ethyl(dimethyl)sulfanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(dimethyl)sulfanium iodide is an organosulfur compound with the chemical formula C4H11SI It is a sulfonium salt, where the sulfur atom is bonded to three organic substituents: an ethyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl(dimethyl)sulfanium iodide can be synthesized through the alkylation of dimethyl sulfide with ethyl iodide. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the sulfur atom in dimethyl sulfide acts as a nucleophile and attacks the ethyl iodide, displacing the iodide ion:
(CH3)2S+C2H5I→(C2H5)(CH3)2S+I−
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors to carry out the alkylation reaction under controlled conditions. The reaction mixture is typically purified through crystallization or distillation to obtain the pure sulfonium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(dimethyl)sulfanium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the sulfur atom.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted sulfonium salts.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are thiols or sulfides.
Applications De Recherche Scientifique
Ethyl(dimethyl)sulfanium iodide has several scientific research
Propriétés
Numéro CAS |
38263-90-0 |
|---|---|
Formule moléculaire |
C4H11IS |
Poids moléculaire |
218.10 g/mol |
Nom IUPAC |
ethyl(dimethyl)sulfanium;iodide |
InChI |
InChI=1S/C4H11S.HI/c1-4-5(2)3;/h4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BXWAQMLUTGMYRC-UHFFFAOYSA-M |
SMILES canonique |
CC[S+](C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


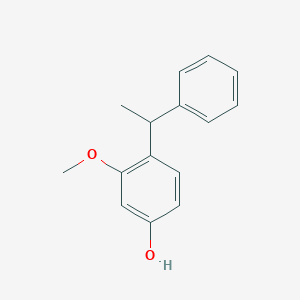

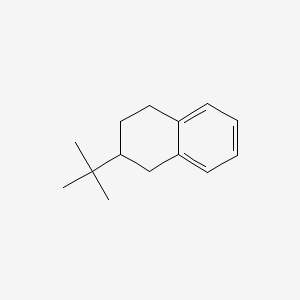
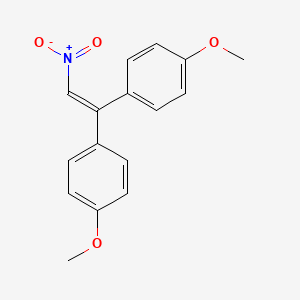
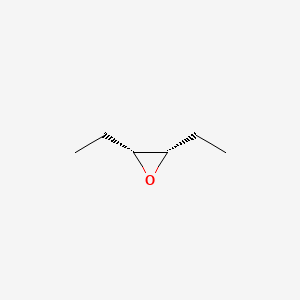
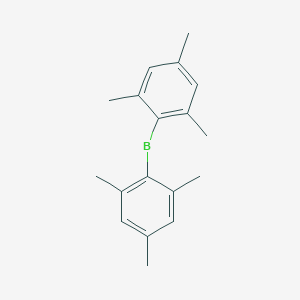
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

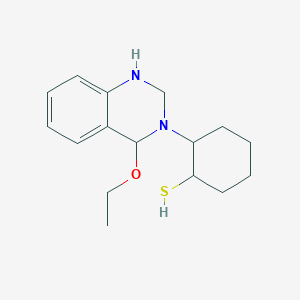

![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)



